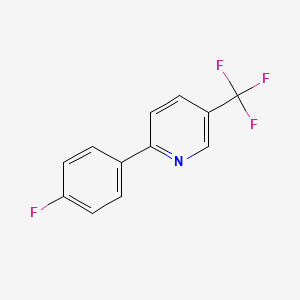

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

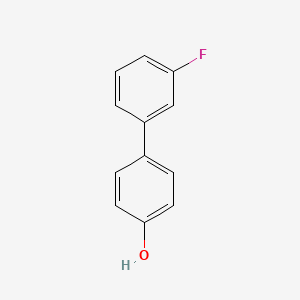

“2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H8FN . It is a solid substance at 20°C .

Synthesis Analysis

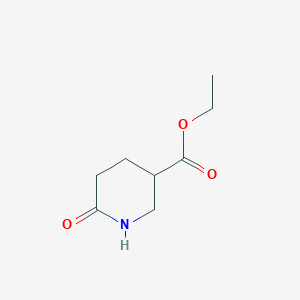

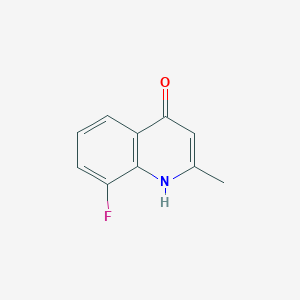

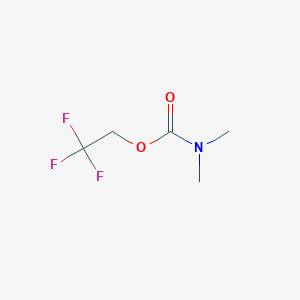

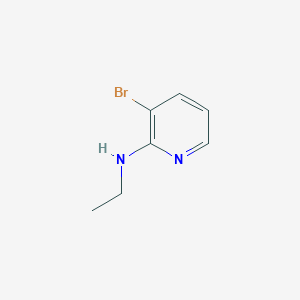

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 4-trifluoromethyl 2-pyrones and pyridones has been achieved through the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate . In the presence of 2-dimethylamino pyridine (2-DMAP) as a catalyst, the resulting 4-trifluoromethyl 2-pyrones are formed in good to excellent yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . Another study reported the defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones .Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” is a solid at 20°C . It has a molecular weight of 173.19 . Its melting point ranges from 38.0 to 42.0 °C, and it has a boiling point of 119 °C at 6 mmHg .Scientific Research Applications

Synthesis and Molecular Conformation

Research on pyridine derivatives, including compounds closely related to 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine, has revealed their utility in synthesizing pesticides and studying molecular conformations. These compounds have been used to explore hydrogen bonding and molecular structures, contributing to the understanding of chemical interactions and stability in various states (Lu Xin-xin, 2006); (B. K. Sagar et al., 2017).

High Temperature Polymer Electrolytes

Aromatic polyethers containing polar pyridine units have been synthesized for evaluation as high-temperature polymer electrolytes, demonstrating the potential of fluorinated pyridines in enhancing the performance of fuel cells and other energy-related applications (E. K. Pefkianakis et al., 2009).

Antimalarial Activity

Fluorinated pyridine derivatives have been studied for their potential use in treating organophosphorus nerve agent poisoning and malaria. These studies have identified certain pyridine compounds as promising candidates due to their superior antimalarial activity and lower cytotoxicity, highlighting the role of fluorinated compounds in developing new therapeutic agents (C. Timperley et al., 2005); (M. Chavchich et al., 2016).

Spectroscopic and Optical Studies

The spectroscopic characterization of fluorinated pyridines has provided valuable insights into their structural and electronic properties. Studies have explored their non-linear optical properties, DNA interaction capabilities, and antimicrobial activities, demonstrating the versatility of these compounds in various scientific applications (H. Vural & M. Kara, 2017).

Modular Synthesis and Photophysical Behaviors

Research into the modular synthesis of polysubstituted and fused pyridines has highlighted efficient methodologies for creating complex molecules, crucial for the development of pharmaceuticals and organic materials. Additionally, the study of pyridine-containing iridium complexes has shed light on their photophysical behaviors, including luminescence and organic light-emitting diode (OLED) applications (Zhidong Song et al., 2016); (Xu Huixia et al., 2015).

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGYLQTZGJGKPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573474 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |

CAS RN |

370878-58-3 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)